![molecular formula C10H17Br2NOSi B14223379 2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole CAS No. 756893-97-7](/img/structure/B14223379.png)
2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole is a chemical compound with the molecular formula C10H17Br2NOSi and a molecular weight of 355.14 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with two bromine atoms and a trimethylsilyl-ethoxy-methyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole involves several stepsThe reaction conditions typically involve the use of bromine or a brominating agent and a suitable solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Medicine: Research into potential pharmaceutical applications may involve this compound as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole exerts its effects involves interactions with molecular targets and pathways. The bromine atoms and the trimethylsilyl-ethoxy-methyl group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Comparación Con Compuestos Similares
Similar compounds to 2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole include:
- 3,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
- 3-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole
These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
756893-97-7 |
|---|---|
Fórmula molecular |
C10H17Br2NOSi |
Peso molecular |
355.14 g/mol |
Nombre IUPAC |
2-[(2,3-dibromopyrrol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C10H17Br2NOSi/c1-15(2,3)7-6-14-8-13-5-4-9(11)10(13)12/h4-5H,6-8H2,1-3H3 |
Clave InChI |
POWZAHAPPIDAQO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1C=CC(=C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223308.png)

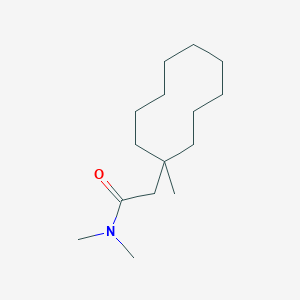
![N-Phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B14223329.png)

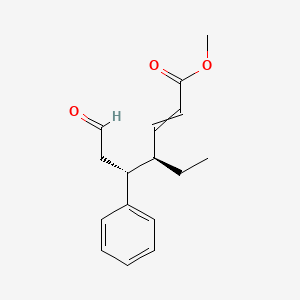
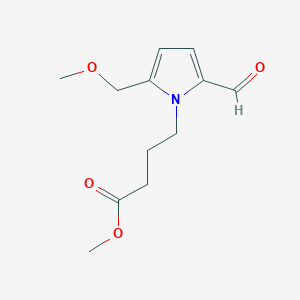

![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
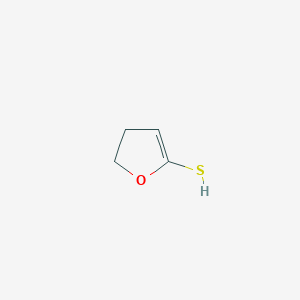
![2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL](/img/structure/B14223360.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)
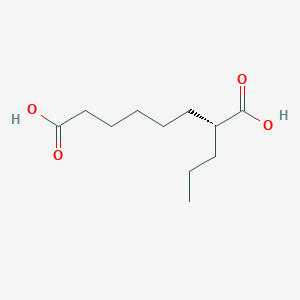
![3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14223380.png)
